molecular formula C11H15ClN2S B5701855 1-(2-Chlorophenyl)-3-(2-methylpropyl)thiourea

1-(2-Chlorophenyl)-3-(2-methylpropyl)thiourea

Cat. No.: B5701855
M. Wt: 242.77 g/mol
InChI Key: SRUONBAVLRPIMK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-methylpropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2-methylpropyl)thiourea typically involves the reaction of 2-chloroaniline with isobutyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Chloroaniline+Isobutyl isothiocyanateThis compound\text{2-Chloroaniline} + \text{Isobutyl isothiocyanate} \rightarrow \text{this compound} 2-Chloroaniline+Isobutyl isothiocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(2-methylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-methylpropyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-(2-methylpropyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-(2-Chlorophenyl)-3-(2-methylpropyl)guanidine: Contains a guanidine group instead of thiourea.

    1-(2-Chlorophenyl)-3-(2-methylpropyl)carbamate: Features a carbamate group.

Uniqueness: 1-(2-Chlorophenyl)-3-(2-methylpropyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of the chlorophenyl and methylpropyl groups further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-8(2)7-13-11(15)14-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUONBAVLRPIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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